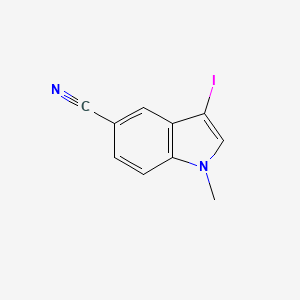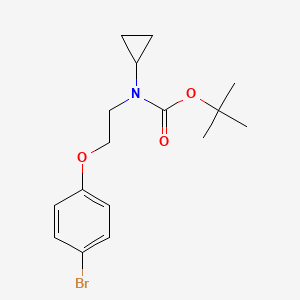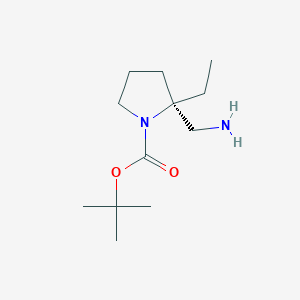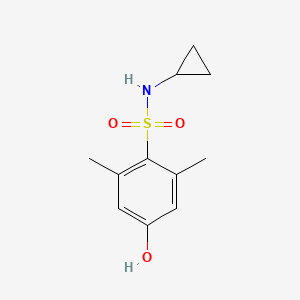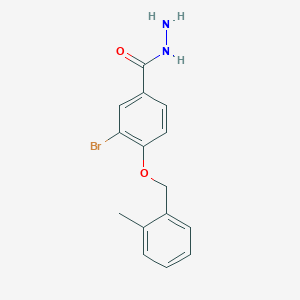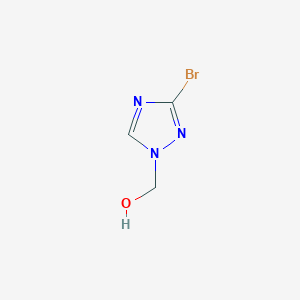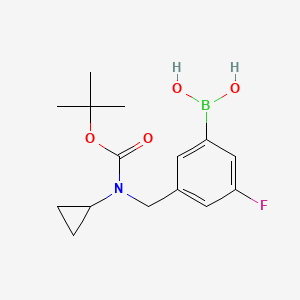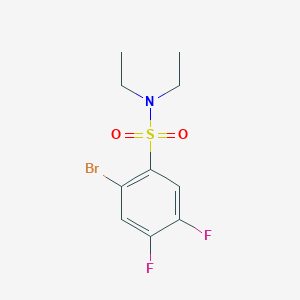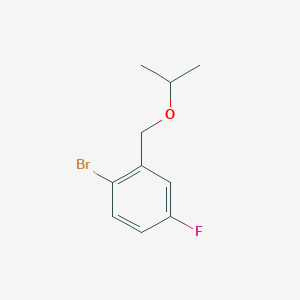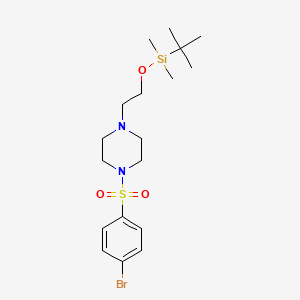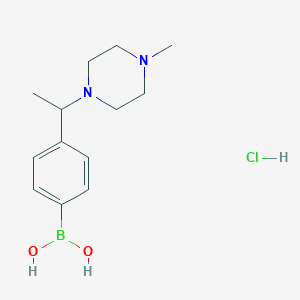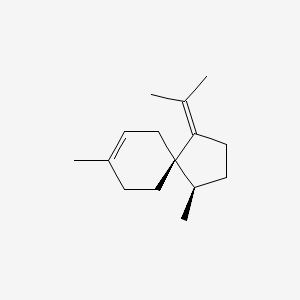![molecular formula C9H8BrNO4 B1446196 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole CAS No. 1551078-87-5](/img/structure/B1446196.png)
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole
Descripción general
Descripción
The compound “5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole” is a benzodioxole derivative. Benzodioxole is a type of aromatic ether that contains a benzene ring fused to a 1,3-dioxole . The presence of bromoethyl and nitro groups suggests that this compound may have interesting reactivity.
Molecular Structure Analysis
The benzodioxole core of the molecule is a planar, aromatic system. The bromoethyl and nitro groups are likely to project out of this plane .Chemical Reactions Analysis
The bromoethyl group is a good leaving group, and the nitro group is electron-withdrawing. These properties could make the compound reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups present. For example, the presence of a nitro group might make the compound more acidic . The bromoethyl group could make the compound more dense and higher boiling than a similar compound without the bromine .Aplicaciones Científicas De Investigación
1. Total Synthesis of Benzylisoquinoline Alkaloids
- Application Summary: Benzo[d][1,3]dioxole compounds are used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
- Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results: This work represents the first unification of synthetic routes for the total synthesis of benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines .
2. Anticancer and Antioxidant Agents
- Application Summary: A series of benzodioxole compounds were synthesized and evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .
- Methods of Application: The compounds were synthesized and their anticancer activity was evaluated using IC50 values .
3. Metal–Organic Frameworks (MOFs)
- Application Summary: The synthesis and physical properties of dioxole functionalized metal–organic frameworks (MOFs) are reported .
- Methods of Application: Combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material .
- Results: The results of the synthesis are not specified in the source .
4. Optical Properties of Copolymers
- Application Summary: Benzo[d][1,3]dioxole compounds are used in the synthesis of copolymers .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The copolymers have molecular masses within 2•104—7•104 au, possess high optical transparency in the telecom ranges of wavelength at 0.85, 1.3, and 1.5 μm and very low refractive index n = 1.293—1.314 at the wavelength λ .
5. Synthesis of Aporphines, Coptisines, and Dibenzopyrrocolines
- Application Summary: Benzo[d][1,3]dioxole compounds are used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
- Methods of Application: The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results: This work represents the first unification of synthetic routes for the total synthesis of benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1-bromoethyl)-6-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSESGFWDNDACQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole | |
CAS RN |
1551078-87-5 | |
| Record name | 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)
